1-(4-(4,7-Dimethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-2-((4-methoxyphenyl)sulfonyl)ethanone
説明
This compound features a benzo[d]thiazole core substituted with 4,7-dimethoxy groups, linked via a piperazine ring to a 4-methoxyphenylsulfonyl ethanone moiety. Synthetic routes for analogous compounds often involve nucleophilic substitution or coupling reactions, as seen in related piperazine-sulfonyl derivatives .
特性
IUPAC Name |
1-[4-(4,7-dimethoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-2-(4-methoxyphenyl)sulfonylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O6S2/c1-29-15-4-6-16(7-5-15)33(27,28)14-19(26)24-10-12-25(13-11-24)22-23-20-17(30-2)8-9-18(31-3)21(20)32-22/h4-9H,10-14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWZXSWKCMOUFIE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)CC(=O)N2CCN(CC2)C3=NC4=C(C=CC(=C4S3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
The compound 1-(4-(4,7-Dimethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-2-((4-methoxyphenyl)sulfonyl)ethanone is a synthetic organic molecule characterized by its complex structure, which includes a piperazine moiety and a benzo[d]thiazole unit. This compound has garnered attention for its potential biological activities, making it a subject of various pharmacological studies.
Molecular Characteristics
The molecular formula of the compound is with a molecular weight of approximately 484.6 g/mol. Its structural features may contribute to its biological activity by influencing interactions with various biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C24H28N4O3S |
| Molecular Weight | 484.6 g/mol |
| CAS Number | 897484-72-9 |
Anticancer Properties
Recent studies have explored the anticancer potential of compounds similar to the target molecule. For instance, derivatives containing the benzo[d]thiazole moiety have shown significant activity against various cancer cell lines. In one study, compounds were tested against the NCI 60 cell lines panel, revealing notable growth inhibition rates in leukemia and solid tumor cell lines .
Antibacterial and Antifungal Activity
The compound's structure suggests potential antibacterial properties. Research indicates that thiazolidinone derivatives exhibit moderate to strong activity against bacteria such as Staphylococcus aureus and Escherichia coli at certain concentrations. The mechanism of action is thought to involve disruption of bacterial cell wall synthesis and inhibition of key enzymes .
Antioxidant Activity
Another area of interest is the antioxidant capacity of similar compounds. Studies have employed DPPH free radical scavenging methods to evaluate the antioxidant activity, showing promising results that suggest these compounds may mitigate oxidative stress in biological systems .
Case Studies
-
Anticancer Evaluation
- A study assessed the anticancer activity of various thiazolidinone derivatives, including those related to our compound. Results indicated that specific derivatives achieved over 50% inhibition in cancer cell proliferation at sub-MIC concentrations, suggesting their potential as chemotherapeutic agents .
- Antimicrobial Screening
- Biofilm Inhibition
科学的研究の応用
Biological Applications
The compound has shown promise in several biological applications:
Antitumor Activity
Research indicates that derivatives of benzo[d]thiazole, including this compound, exhibit antitumor properties. The presence of the piperazine moiety is believed to enhance the interaction with cellular targets, potentially leading to apoptosis in cancer cells. Studies have demonstrated that compounds with similar structures can inhibit tumor growth through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and survival .
Antimicrobial Properties
The sulfonyl group in the compound is known to impart antimicrobial activity. Compounds featuring similar structural motifs have been reported to exhibit broad-spectrum antibacterial and antifungal effects. This suggests that 1-(4-(4,7-Dimethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-2-((4-methoxyphenyl)sulfonyl)ethanone may be effective against various microbial strains, making it a candidate for further development as an antimicrobial agent .
Neuropharmacological Effects
Piperazine derivatives are often explored for their neuropharmacological effects. This compound's structural characteristics may allow it to interact with neurotransmitter receptors, potentially offering therapeutic benefits in treating neurological disorders such as anxiety and depression. Preliminary studies suggest that similar compounds can modulate serotonin and dopamine pathways, which are crucial in mood regulation .
Synthetic Routes
The synthesis of 1-(4-(4,7-Dimethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-2-((4-methoxyphenyl)sulfonyl)ethanone typically involves several steps:
- Formation of the Piperazine Ring : The piperazine core is synthesized through the reaction of appropriate amines with carbonyl compounds.
- Coupling with Benzo[d]thiazole : The benzo[d]thiazole moiety is introduced via nucleophilic substitution reactions.
- Sulfonation : The final step involves the introduction of the sulfonyl group, which can be achieved using sulfonating agents under controlled conditions.
Case Studies
Several studies have explored the applications of compounds structurally similar to 1-(4-(4,7-Dimethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-2-((4-methoxyphenyl)sulfonyl)ethanone:
- Antitumor Study : A study published in MDPI demonstrated that benzo[d]thiazole derivatives exhibited significant cytotoxicity against various cancer cell lines, indicating potential for further development as anticancer agents .
- Antimicrobial Research : Another investigation highlighted the antimicrobial efficacy of sulfonamide derivatives against resistant bacterial strains, suggesting a promising avenue for developing new antibiotics based on this compound's structure .
- Neuropharmacological Investigation : Research focusing on piperazine derivatives found that they could effectively modulate neurotransmitter levels in animal models, supporting their potential use in treating mood disorders .
類似化合物との比較
Structural Analogues with Piperazine-Sulfonyl Scaffolds
Several compounds share the piperazine-sulfonyl ethanone backbone but differ in heterocyclic substituents:
- 2-((1-(4-Nitrophenyl)-1H-tetrazol-5-yl)thio)-1-(4-(4-methoxyphenylsulfonyl)piperazin-1-yl)ethanone (7n): Replaces the benzo[d]thiazole with a tetrazole-thio group and incorporates a nitro substituent.
- 1-(Benzo[b]thiophen-2-yl)-3-[4-(4-nitrophenyl)piperazin-1-yl]-1-propanone (7f): Substitutes the benzo[d]thiazole with a benzo[b]thiophene and uses a propanone linker. The extended alkyl chain may alter binding affinity and lipophilicity .
Table 1: Structural and Physical Comparisons
Functional Group Variations
- Benzothiazole-Piperazine-Triazole Hybrids (5j, 5k) : Replace the sulfonyl group with triazole-thio or benzimidazole-thio moieties. These hybrids exhibit antiproliferative activity, suggesting the sulfonyl group in the target compound may confer distinct target selectivity .
- Thiophen-2-yl (4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)methanone (MK37): Uses a trifluoromethylphenyl group and thiophene carbonyl. The CF₃ group enhances lipophilicity, contrasting with the polar sulfonyl in the target compound .
Electronic and Steric Effects
- This contrasts with electron-withdrawing groups (e.g., NO₂ in 7n), which may enhance electrophilic reactivity but reduce bioavailability .
- The 4-methoxyphenylsulfonyl group balances hydrophilicity and steric bulk, whereas bulkier substituents (e.g., trifluoromethyl in MK37) may hinder target binding .
Q & A
Q. What are the key synthetic strategies for preparing this compound, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis involves sequential functionalization of the benzo[d]thiazole and piperazine cores. A typical route includes:
Benzo[d]thiazole Formation : Condensation of 4,7-dimethoxy-2-aminothiophenol with a carbonyl source (e.g., chloroacetyl chloride) under reflux in ethanol .
Piperazine Coupling : Reacting the benzo[d]thiazole intermediate with a piperazine derivative using Buchwald-Hartwig amination or nucleophilic substitution, optimized at 80–100°C in DMF .
Sulfonylation : Introducing the 4-methoxyphenylsulfonyl group via a nucleophilic aromatic substitution (SNAr) reaction, requiring anhydrous conditions and a base like triethylamine .
Critical Parameters : Solvent polarity (e.g., DMF for solubility), temperature control (±2°C), and stoichiometric ratios (1:1.2 for sulfonylation) to minimize side products. Purification via column chromatography (silica gel, hexane/EtOAc gradient) ensures >95% purity .
Q. Which spectroscopic and chromatographic techniques are essential for structural validation?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR confirm substitution patterns (e.g., methoxy protons at δ 3.8–4.0 ppm, sulfonyl group integration). 2D NMR (COSY, HSQC) resolves piperazine ring conformation .
- HPLC-MS : Reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA) coupled with high-resolution mass spectrometry (HRMS) verifies molecular ion ([M+H]+) and fragmentation patterns .
- FT-IR : Sulfonyl S=O stretches (1350–1150 cm⁻¹) and C-N (1250 cm⁻¹) confirm functional groups .
Q. How can preliminary biological activity screening be designed for this compound?
- Methodological Answer :
- In Vitro Assays :
- Enzyme Inhibition : Test against kinases or proteases (e.g., COX-2) using fluorogenic substrates. IC50 values are determined via dose-response curves (0.1–100 µM) .
- Cell Viability : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with 48-hour exposure; compare to controls (e.g., doxorubicin) .
- Positive Controls : Include structurally similar compounds (e.g., piperazine-linked benzo[d]thiazoles) to benchmark activity .
Advanced Research Questions
Q. How can contradictory data between in vitro potency and in vivo efficacy be resolved?
- Methodological Answer :
- Pharmacokinetic Profiling : Measure plasma stability (37°C, pH 7.4), hepatic microsomal metabolism, and plasma protein binding (equilibrium dialysis) to identify bioavailability issues .
- Metabolite Identification : Use LC-MS/MS to detect phase I/II metabolites; synthesize major metabolites for activity comparison .
- Formulation Optimization : Encapsulate in liposomes or PEGylated nanoparticles to enhance solubility and tissue penetration .
Q. What computational approaches predict the compound’s target selectivity and off-target risks?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., kinase ATP-binding pockets). Prioritize targets with Glide scores < -7 kcal/mol .
- Machine Learning : Train QSAR models on ChEMBL datasets to predict ADMET properties (e.g., hERG inhibition, CYP450 interactions) .
- MD Simulations : Run 100-ns simulations (AMBER force field) to assess binding stability and conformational changes in target-ligand complexes .
Q. How can structure-activity relationships (SAR) guide the design of analogs with improved potency?
- Methodological Answer :
- Functional Group Variation : Systematically modify substituents (Table 1) and test activity:
| Position | Modification | Biological Impact | Reference |
|---|---|---|---|
| Benzo[d]thiazole C-4/C-7 | Replace OMe with Cl or CF₃ | Increased lipophilicity & kinase inhibition | |
| Piperazine N-1 | Substitute with methyl or acetyl | Alters pharmacokinetics | |
| Sulfonyl Group | Replace 4-OMe with nitro or amino | Modulates electron-withdrawing effects |
- Bioisosteric Replacement : Swap sulfonyl with phosphonate or carbonyl groups to enhance metabolic stability .
Methodological Notes
- Contradictory Data : If in vitro cytotoxicity (IC50 = 2 µM) conflicts with in vivo tumor reduction (e.g., <20% in xenografts), validate assay conditions (e.g., hypoxia vs. normoxia) and check for efflux pump overexpression (e.g., P-gp) .
- Advanced Synthesis : For scale-up, replace column chromatography with recrystallization (ethanol/water) or switch to continuous flow reactors to improve yield (85% → 92%) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
